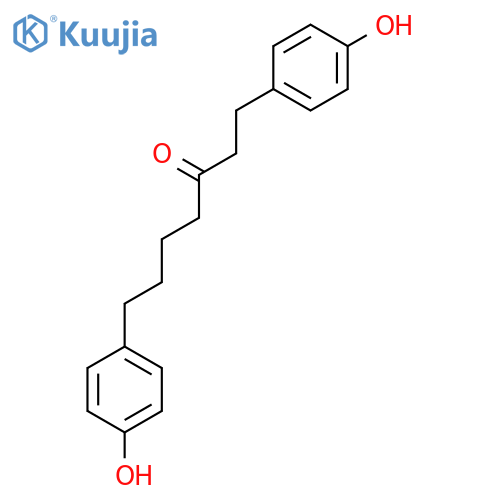Cas no 130233-83-9 (3-Heptanone,1,7-bis(4-hydroxyphenyl)-)

130233-83-9 structure
商品名:3-Heptanone,1,7-bis(4-hydroxyphenyl)-
CAS番号:130233-83-9
MF:C19H22O3
メガワット:298.376185894012
MDL:MFCD24849364
CID:221034
PubChem ID:14608480
3-Heptanone,1,7-bis(4-hydroxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Heptanone,1,7-bis(4-hydroxyphenyl)-
- Acerogenin G
- Acetogenin G
- AKOS040761305
- Q27139031
- 130233-83-9
- UR0
- 1,7-bis(4-hydroxyphenyl)heptan-3-one
- CHEMBL1270258
- BRD-K55160318-001-01-6
- ACon1_001183
- CS-0159039
- CHEBI:70700
- AcerogeninG
- MEGxp0_000310
- HY-N9240
- 1,7-bis-(4-hydroxyphenyl)-3-heptanone
- NCGC00169598-01
- 1,7-bis(4-hydroxyphenyl)-3-heptanone
- Acerogenin G, >=95% (LC/MS-ELSD)
- DA-60714
-
- MDL: MFCD24849364
- インチ: InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
- InChIKey: QUHYUSAHBDACNG-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(CCC(=O)CCCCC2C=CC(O)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 298.15689456g/mol
- どういたいしつりょう: 298.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 526.7±40.0 °C at 760 mmHg
- フラッシュポイント: 286.4±23.8 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
3-Heptanone,1,7-bis(4-hydroxyphenyl)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3077 9 / PGIII
- 危険カテゴリコード: 50
- セキュリティの説明: 61
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Heptanone,1,7-bis(4-hydroxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3338-1 mg |
Acerogenin G |
130233-83-9 | 1mg |
¥2435.00 | 2022-03-01 | ||
| TargetMol Chemicals | TN3338-1 mg |
Acerogenin G |
130233-83-9 | 98% | 1mg |
¥ 4,200 | 2023-07-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229679-5mg |
Acerogenin G |
130233-83-9 | 98% | 5mg |
¥3334.00 | 2024-08-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00219-1MG |
Acerogenin G |
130233-83-9 | 1mg |
¥4665.82 | 2023-09-14 | ||
| TargetMol Chemicals | TN3338-1mg |
Acerogenin G |
130233-83-9 | 1mg |
¥ 4200 | 2024-07-20 | ||
| A2B Chem LLC | AE66365-5mg |
Acerogenin G |
130233-83-9 | 5mg |
$594.00 | 2024-04-20 |
3-Heptanone,1,7-bis(4-hydroxyphenyl)- 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
130233-83-9 (3-Heptanone,1,7-bis(4-hydroxyphenyl)-) 関連製品
- 113482-94-3(3,5-Heptanedione,1,7-bis(4-hydroxyphenyl)-)
- 770-39-8(4-Hydroxyphenylacetone)
- 20238-83-9(3-(4-Hydroxyphenyl)propanal)
- 5471-51-2(Raspberry ketone)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
